molecular formula C17H24N2O4 B13565017 4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid

4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid

Cat. No.: B13565017
M. Wt: 320.4 g/mol
InChI Key: HOACXQRBBWSDNA-UHFFFAOYSA-N
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Description

4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid (CAS 252720-31-3) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety at the 4-position of the piperidine ring. Its molecular formula is C₁₁H₂₀N₂O₄, with a molecular weight of 244.29 g/mol . The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and enabling selective reactivity in multi-step syntheses. This compound is widely utilized as a pharmaceutical intermediate, particularly in the development of peptidomimetics and bioactive molecules .

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylpiperidine-4-carboxylic acid

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)18-17(14(20)21)9-11-19(12-10-17)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21)

InChI Key

HOACXQRBBWSDNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The Boc-protected piperidine scaffold is a common structural motif in medicinal chemistry. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications Hazards
4-((tert-Butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid 252720-31-3 C₁₁H₂₀N₂O₄ 244.29 Boc-amino, phenyl, carboxylic acid at C4 Pharmaceutical intermediate H302, H315, H319, H335
4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride 61087-51-2 C₁₉H₂₂N₂O₂·HCl 346.86 Phenylamino, benzyl, HCl salt Pharmaceutical intermediate Not explicitly stated; likely similar to amines
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)-piperidine-3-carboxylic acid 923932-21-2 C₁₇H₂₂FNO₄ 323.36 Boc, 4-fluorophenyl, carboxylic acid at C3 Chiral synthon for fluorinated drugs No hazard data available
4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid 1461714-30-6 C₁₄H₂₄N₂O₄ 284.35 Boc-amino, butanoic acid chain Drug-conjugate linker Not specified
tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate 79099-00-6 C₁₆H₂₃N₃O₂ 289.38 Boc, 2-aminophenylamino Precursor for kinase inhibitors Limited safety data

Key Observations:

Substituent Effects :

  • The phenyl group in the target compound enhances lipophilicity compared to analogs like the fluorophenyl derivative (CAS 923932-21-2), which may improve blood-brain barrier penetration .
  • The hydrochloride salt (CAS 61087-51-2) exhibits higher aqueous solubility due to ionic character, advantageous for formulation .

Stereochemical Influence :

  • The (3S,4R)-fluorophenyl analog (CAS 923932-21-2) demonstrates the role of stereochemistry in binding affinity, particularly in chiral drug synthesis .

Biological Activity

4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid, also referred to as Boc-phenylpiperidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H26N2O4
  • CAS Number : 1257871-36-5
  • Molecular Weight : 334.41 g/mol

Synthesis

The synthesis of this compound typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the phenyl and piperidine moieties. A typical synthetic route involves:

  • Reaction of phenylpiperidine with Boc anhydride.
  • Purification through chromatography to obtain the final product as a white solid.

1. Neuroprotective Effects

Recent studies have investigated the neuroprotective potential of Boc-phenylpiperidine against neurotoxic agents like amyloid-beta (Aβ). Research indicates that this compound can inhibit Aβ aggregation, which is critical in Alzheimer's disease pathology. In vitro studies demonstrated that Boc-phenylpiperidine significantly increased cell viability in astrocytes exposed to Aβ, suggesting a protective effect against oxidative stress and inflammation induced by Aβ exposure .

2. Enzyme Inhibition

Boc-phenylpiperidine has shown activity as an inhibitor of key enzymes involved in neurodegenerative processes:

  • Acetylcholinesterase (AChE) : Inhibits AChE activity, which is beneficial in treating cognitive decline associated with Alzheimer's disease.
  • Beta-secretase (BACE1) : Demonstrated inhibition with an IC50 value indicating moderate efficacy in preventing amyloid plaque formation .

Case Studies

A notable study conducted on the effects of Boc-phenylpiperidine revealed its ability to modulate inflammatory responses in astrocytes. When treated with Aβ, astrocytes exhibited increased levels of pro-inflammatory cytokines such as TNFα and IL-6. However, co-treatment with Boc-phenylpiperidine resulted in reduced cytokine production and improved cell survival rates .

Data Table: Biological Activity Overview

Activity Mechanism IC50/Ki Values Effectiveness
Acetylcholinesterase InhibitionPrevents breakdown of acetylcholineKi = 0.17 μMModerate
Beta-secretase InhibitionPrevents Aβ aggregationIC50 = 15.4 nMModerate
NeuroprotectionReduces oxidative stress and inflammationN/ASignificant improvement

Q & A

(Basic) What are the common synthetic routes for preparing 4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid, and what reaction conditions are optimal?

Answer:
Synthesis typically involves multi-step protocols, including Boc-protection of the piperidine amino group. One approach uses tert-butoxycarbonyl (Boc) anhydride under reflux with a base catalyst (e.g., pyridine) to introduce the Boc group. Subsequent coupling with phenyl groups may employ Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Optimal conditions include inert atmospheres (N₂/Ar), anhydrous solvents (e.g., DMF or THF), and controlled temperatures (0–25°C) to minimize side reactions. Yields vary depending on purification methods, such as recrystallization or column chromatography .

(Basic) What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers expect?

Answer:

  • NMR (¹H/¹³C): The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm (¹H), while the carbonyl (C=O) resonates at ~155–160 ppm (¹³C). The piperidine ring protons show splitting patterns between 1.5–3.5 ppm.
  • IR: Strong absorption bands at ~1680–1720 cm⁻¹ (Boc C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • HPLC/MS: Use a C18 column with acetonitrile/water gradients for purity analysis. ESI-MS should display [M+H]⁺ at m/z 245.3 (calculated for C₁₁H₂₀N₂O₄) .

(Advanced) How can computational methods aid in predicting the reactivity or interaction mechanisms of this compound with biological targets?

Answer:
Quantum mechanical calculations (DFT) can model Boc group stability under acidic/basic conditions. Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like proteases or kinases by analyzing steric/electronic interactions. For example, the tert-butyl group’s steric bulk may hinder binding in narrow active sites, while the carboxylic acid moiety could form hydrogen bonds. ICReDD’s integrated computational-experimental workflows optimize reaction pathways and target interactions .

(Advanced) What strategies are effective in resolving contradictions in spectral data or unexpected reaction outcomes during synthesis?

Answer:

  • Contradictory NMR Peaks: Use 2D NMR (COSY, HSQC) to assign overlapping signals or identify diastereomers.
  • Unexpected Byproducts: Analyze via LC-MS/MS and adjust stoichiometry (e.g., reduce excess Boc anhydride) or switch coupling agents (DCC vs. EDC).
  • Low Yields: Screen solvents (DMF vs. DCM) or catalysts (DMAP vs. HOBt) to improve efficiency. Refer to analogous piperidine syntheses for troubleshooting .

(Basic) What are the critical safety considerations when handling this compound, based on its hazard profile?

Answer:

  • Hazards: Skin irritation (H315), eye damage (H319), and respiratory irritation (H335).
  • Protocols: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C in airtight containers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How can researchers optimize the Boc-deprotection step in the synthesis of derivatives without compromising the piperidine core?

Answer:
Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) at 0°C for 1–2 hours, followed by rapid neutralization with NaHCO₃. Monitor deprotection via TLC (Rf shift) or LC-MS to avoid over-acidification, which can protonate the piperidine nitrogen and degrade the core. Alternative methods include HCl/dioxane for milder conditions .

(Basic) What are the solubility characteristics of this compound, and how do they influence purification methods?

Answer:

  • Solubility: Polar aprotic solvents (DMF, DMSO > 50 mg/mL); poorly soluble in water or hexane.
  • Purification: Recrystallize from ethanol/water (7:3) or use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1). Centrifugal partition chromatography (CPC) may enhance purity for sensitive applications .

(Advanced) What role does steric hindrance from the tert-butyl group play in the compound’s chemical reactivity and interaction with enzymes?

Answer:
The Boc group’s tert-butyl moiety sterically shields the piperidine nitrogen, reducing nucleophilic attack during synthesis. In biological systems, this hindrance may lower binding affinity to flat binding pockets (e.g., cytochrome P450) but stabilize interactions in hydrophobic cavities. MD simulations show the group’s rotational freedom impacts conformational stability .

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